Lorneic acid A
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Overview
Description
Lorneic Acid A is a trialkyl-substituted aromatic compound obtained from an actinomyces strain, specifically Streptomyces sp. NPS554 . It was first isolated from marine sediment in Miyazaki Harbor, Japan, in 2009 . This compound exhibits significant inhibition activity against phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE5), making it a potential candidate for treating various conditions such as pulmonary hypertension, erectile dysfunction, heart failure, and other inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Lorneic Acid A has been achieved through several synthetic routes. One notable method involves a four-step synthesis starting from 2-bromo-5-methylbenzaldehyde . The key steps include:
Heck Reaction: A palladium-catalyzed Heck reaction to attach the necessary alcohol while concurrently forming a conjugated trans olefin.
Jones Oxidation: Oxidation of trans cinnamyl alcohol.
Carboxylation: Palladium-catalyzed carboxylation of allylic alcohol intermediates with formic acid to secure the carboxylic acid sidearms.
Industrial Production Methods: Industrial production of this compound is still under research and development. The current synthetic routes are being optimized to improve yields and reduce the number of steps involved .
Chemical Reactions Analysis
Types of Reactions: Lorneic Acid A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions involving halogenation and nitration can be carried out under specific conditions.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in acetone) at room temperature.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in carbon tetrachloride; nitration using a mixture of concentrated sulfuric acid and nitric acid.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Lorneic Acid A has a wide range of scientific research applications:
Mechanism of Action
Lorneic Acid A exerts its effects primarily by inhibiting phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE5) . The inhibition of PDE5 prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. This results in the relaxation of smooth muscle cells and vasodilation, which is beneficial in treating conditions like pulmonary hypertension and erectile dysfunction .
Comparison with Similar Compounds
These compounds share a similar trialkyl-substituted aromatic structure but differ in their side chains and specific biological activities . For example:
Lorneic Acid B: Exhibits weaker PDE5 inhibition compared to Lorneic Acid A.
Lorneic Acids C and D: Synthesized in fewer steps and have different biological activities.
Lorneic Acid J: Similar synthetic route but with different side chains and biological properties.
This compound stands out due to its potent PDE5 inhibition and potential therapeutic applications .
Properties
Molecular Formula |
C17H22O2 |
---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(E)-4-[2-[(E)-hex-1-enyl]-4-methylphenyl]but-3-enoic acid |
InChI |
InChI=1S/C17H22O2/c1-3-4-5-6-8-16-13-14(2)11-12-15(16)9-7-10-17(18)19/h6-9,11-13H,3-5,10H2,1-2H3,(H,18,19)/b8-6+,9-7+ |
InChI Key |
BPISPUIKHXBPSU-CDJQDVQCSA-N |
Isomeric SMILES |
CCCC/C=C/C1=C(C=CC(=C1)C)/C=C/CC(=O)O |
Canonical SMILES |
CCCCC=CC1=C(C=CC(=C1)C)C=CCC(=O)O |
Origin of Product |
United States |
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